2-Bromo-N-(3-ethylphenyl)acetamide
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Overview
Description
2-Bromo-N-(3-ethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 2-bromo-3-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(3-ethylphenyl)acetamide typically involves the bromination of N-(3-ethylphenyl)acetamide. The reaction is carried out by treating N-(3-ethylphenyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(3-ethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include N-(3-ethylphenyl)acetamide derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as alcohols or amines.
Scientific Research Applications
2-Bromo-N-(3-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the acetamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
N-(3-ethylphenyl)acetamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromo-N-(2-ethylphenyl)acetamide: Similar structure but with the ethyl group in a different position, leading to variations in properties and applications.
Uniqueness: 2-Bromo-N-(3-ethylphenyl)acetamide is unique due to the specific positioning of the bromine and ethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLVRMXFGZESQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734635 |
Source
|
Record name | 2-Bromo-N-(3-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918408-67-0 |
Source
|
Record name | 2-Bromo-N-(3-ethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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